molecular formula C11H9NO2S B14278950 5-(Methylsulfanyl)-1-phenyl-1H-pyrrole-2,3-dione CAS No. 141075-39-0

5-(Methylsulfanyl)-1-phenyl-1H-pyrrole-2,3-dione

Cat. No.: B14278950
CAS No.: 141075-39-0
M. Wt: 219.26 g/mol
InChI Key: CBYRWYUTCXXJRN-UHFFFAOYSA-N
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Description

5-(Methylsulfanyl)-1-phenyl-1H-pyrrole-2,3-dione is an organic compound with a unique structure that includes a pyrrole ring substituted with a methylsulfanyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfanyl)-1-phenyl-1H-pyrrole-2,3-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For example, the reaction of a phenylhydrazone derivative with a suitable reagent can lead to the formation of the desired pyrrole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and specific solvents can further improve the reaction outcomes.

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfanyl)-1-phenyl-1H-pyrrole-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The phenyl group or other substituents on the pyrrole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxide or sulfone derivatives, while substitution reactions can introduce new functional groups onto the pyrrole ring .

Scientific Research Applications

5-(Methylsulfanyl)-1-phenyl-1H-pyrrole-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Methylsulfanyl)-1-phenyl-1H-pyrrole-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methylsulfanyl-pyrimidine-2-carboxylic acid methyl ester
  • 1-methyl-5-(methylsulfanyl)-1H-1,2,3,4-tetrazole
  • 3-Methyl-5-(methylsulfanyl)-1-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine

Uniqueness

5-(Methylsulfanyl)-1-phenyl-1H-pyrrole-2,3-dione is unique due to its specific substitution pattern on the pyrrole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer different reactivity and binding characteristics, which can be advantageous in certain research and industrial contexts .

Properties

CAS No.

141075-39-0

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

5-methylsulfanyl-1-phenylpyrrole-2,3-dione

InChI

InChI=1S/C11H9NO2S/c1-15-10-7-9(13)11(14)12(10)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

CBYRWYUTCXXJRN-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=O)C(=O)N1C2=CC=CC=C2

Origin of Product

United States

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